Lipophilicity: XLogP3 = 0.1 vs. Methyl Ester (LogP = −0.85) and 5‑Hydroxymethyl Regioisomer (LogP ≈ 0.08)
The target compound possesses a predicted XLogP3 of 0.1, placing it near the optimal lipophilicity range for passive membrane permeation. The methyl ester analog (CAS 1001519‑16‑9) is substantially more hydrophilic with a reported LogP of −0.85, a difference of ≈0.95 log units . The regioisomer ethyl 5‑(hydroxymethyl)‑1H‑pyrazole‑3‑carboxylate (CAS 61453‑48‑3) exhibits a comparable LogP of approximately 0.08 ; however, its substitution pattern alters the hydrogen‑bond donor count (2 vs. 1) and topological polar surface area (75 Ų vs. 64.4 Ų), two parameters that directly influence blood–brain barrier penetration and oral bioavailability predictions .
| Evidence Dimension | Predicted lipophilicity (LogP / XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.1 (BOC Sciences predicted) |
| Comparator Or Baseline | Methyl 1‑(hydroxymethyl)‑1H‑pyrazole‑3‑carboxylate LogP = −0.85 (Chemsrc); Ethyl 5‑(hydroxymethyl)‑1H‑pyrazole‑3‑carboxylate LogP ≈ 0.08 (Molbase) |
| Quantified Difference | ΔLogP ≈ +0.95 vs. methyl ester; ΔLogP ≈ +0.02 vs. 5‑hydroxymethyl regioisomer |
| Conditions | In silico predictions from ACD/Labs Percepta and XLogP3 algorithms; no unified experimental logP measurement across the three compounds |
Why This Matters
A procurement decision that inadvertently substitutes the more hydrophilic methyl ester could compromise membrane permeability in cell‑based assays, while the 5‑hydroxymethyl regioisomer’s additional hydrogen‑bond donor may alter target‑binding geometry and metabolic stability.
